mono-tert-Butyl succinate

Description

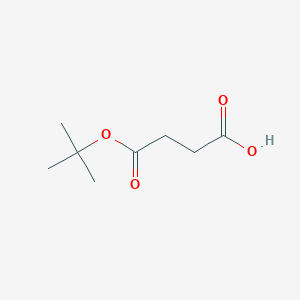

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOCFIOYWNCGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399798 | |

| Record name | mono-tert-Butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15026-17-2 | |

| Record name | mono-tert-Butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-butoxy)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Mono-tert-Butyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of mono-tert-butyl succinate. The information is intended to support research and development activities where this versatile molecule is employed.

Core Chemical Properties and Identifiers

This compound, also known as succinic acid mono-tert-butyl ester or 4-(tert-Butoxy)-4-oxobutanoic acid, is a mono-ester derivative of succinic acid.[1] Its structure features a carboxylic acid group at one end and a bulky tert-butyl ester at the other, making it a valuable bifunctional building block in organic synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₄O₄ | [1][2][3][4] |

| Molecular Weight | 174.19 g/mol (or 174.2 g/mol ) | [1][2][4] |

| Appearance | White to yellow or off-white solid/crystal/powder | [1][5] |

| Melting Point | 51-55 °C | [1][2][6] |

| Boiling Point | 92 °C at 1.5 mmHg | [1][2][6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][3] |

| Solubility | Slightly soluble in water. Soluble in methanol and chloroform. | [2][6] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [2] |

| Vapor Pressure | 0.00169 mmHg at 25°C | [2] |

| Refractive Index | 1.447 | [2] |

Compound Identification

| Identifier | Value | Citations |

| CAS Number | 15026-17-2 | [1][2] |

| MDL Number | MFCD00273441 | [1] |

| PubChem ID | 4139107 | [1] |

| EC Number | 628-576-4 | [3] |

| Linear Formula | (CH₃)₃OCO(CH₂)₂CO₂H | |

| SMILES | CC(C)(C)OC(=O)CCC(O)=O | |

| InChI Key | PCOCFIOYWNCGBM-UHFFFAOYSA-N |

Synthesis Protocol

This compound can be readily prepared from the reaction of succinic anhydride with tert-butanol.[2][6] The following protocol is based on a common laboratory procedure.

Experimental Methodology

Reactants and Reagents:

-

Succinic Anhydride (6.04 g, 60.40 mmol)

-

tert-Butanol (10 mL)

-

N-Hydroxysuccinimide (2.53 g, 22.01 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)

-

Toluene (100 mL)

-

Ethyl Acetate (EtOAc)

-

10% Aqueous Citric Acid

-

Saturated Saline Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Ether / Petroleum Ether mixture (1:3)

Procedure:

-

A solution of toluene (100 mL) containing succinic anhydride, N-hydroxysuccinimide, and 4-dimethylaminopyridine (DMAP) is prepared in a suitable reaction vessel.[6]

-

tert-Butanol (10 mL) is added to the mixture.[6]

-

The reaction mixture is heated under reflux for 48 hours.[6]

-

After completion, the reaction is cooled to room temperature. The crude product will form two layers (a brown oil and a colorless solution).[6]

-

The mixture is diluted with ethyl acetate (50 mL) and washed sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline.[6]

-

The organic layer is separated and dried over anhydrous sodium sulfate.[6]

-

The solvent is removed by evaporation under reduced pressure.[6]

-

The crude product is purified by recrystallization from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to yield the final product.[6]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications across several scientific and industrial domains.

-

Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] For example, it is used in the preparation of N-succinyl-L,L-diaminopimelic acid (SDAP), H3K9TSu (histone H3 lysine 9 thiosuccinyl) peptide, and tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate. It is also a reagent for synthesizing fluorinated β2- and β3-amino acids, which are inhibitors of α-chymotrypsin.[6]

-

Linkers and Crosslinkers : In chemical biology and drug discovery, it is categorized as a homobifunctional cross-linker, useful in bioconjugation techniques.[7]

-

Polymer Science : The compound is used in the development of biodegradable polymers, contributing to more environmentally friendly materials.[1]

-

Material Science : It is employed as a plasticizer in the production of plastics to enhance flexibility and durability.[1]

-

Organic Synthesis Research : It is a valuable tool for studying esterification reactions and other organic transformations in laboratory settings.[1]

-

Cosmetics : Its emulsifying properties are utilized to improve the stability and texture of creams and lotions.[1]

Caption: Relationship between structure and applications.

Safety and Handling

This compound is classified as an irritant. Users should exercise caution and adhere to standard laboratory safety protocols.

Hazard Information

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Signal Word : Warning.

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear appropriate safety goggles or glasses as described by OSHA or European Standard EN166.[5]

-

Skin Protection : Handle with gloves and wear suitable protective clothing to prevent skin exposure.[8]

-

Respiratory Protection : A dust mask (e.g., type N95) should be used if dust is generated.

Storage and Stability

-

Storage : Store at room temperature in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed.[5] Some suppliers recommend storage at <15°C or -20°C for long-term stability.

-

Stability : The compound is stable under normal, recommended storage conditions.[8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. CAS # 15026-17-2, this compound, Succinic acid mono-tert-butyl ester - chemBlink [ww.chemblink.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 15026-17-2 [chemicalbook.com]

- 7. This compound | 15026-17-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Mono-tert-Butyl Succinate (CAS: 15026-17-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-tert-butyl succinate (CAS number 15026-17-2) is a versatile mono-protected derivative of succinic acid. Its unique structure, featuring a reactive carboxylic acid and a sterically hindered tert-butyl ester, makes it a valuable building block in organic synthesis and a key component in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an in-depth exploration of its applications in drug discovery and development. Key applications discussed include its role in the synthesis of enzyme inhibitors, specifically targeting bacterial pathways for novel antibiotic development, its use in creating specific peptide-based epigenetic modulators, and its function as a bifunctional linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a research setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The tert-butyl ester group provides steric protection, allowing for selective reactions at the free carboxylic acid moiety. This differential reactivity is a cornerstone of its utility in multi-step organic synthesis.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 15026-17-2 | [1][2] |

| Molecular Formula | C₈H₁₄O₄ | [3][4] |

| Molecular Weight | 174.19 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 51-54 °C | [1][3] |

| Boiling Point | 92 °C at 1.5 mmHg | [1] |

| Solubility | Slightly soluble in water. Soluble in methanol, chloroform, and other common organic solvents. | [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.46 (s, 9H, C(CH₃)₃), 2.62 (s, 4H, -CH₂-CH₂-) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 27.9 (C(CH₃)₃), 28.9 (-CH₂-), 29.2 (-CH₂-), 81.0 (C(CH₃)₃), 172.5 (C=O, ester), 178.5 (C=O, acid) | |

| InChI Key | PCOCFIOYWNCGBM-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(C)OC(=O)CCC(=O)O | [3] |

Synthesis of this compound

This compound can be reliably synthesized from succinic anhydride and tert-butanol. The following protocol is adapted from established literature procedures.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Succinic anhydride

-

tert-Butanol

-

Toluene

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine

-

Ethyl acetate (EtOAc)

-

10% aqueous citric acid

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Petroleum ether

Procedure:

-

To a solution of succinic anhydride (1.0 eq) in toluene, add tert-butanol (1.5 eq), DMAP (0.1 eq), and triethylamine (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with 10% aqueous citric acid (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure this compound as a white solid.[1]

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable reagent in several areas of drug discovery and chemical biology.

Synthesis of N-succinyl-L,L-diaminopimelic Acid (SDAP) Mimetics: Targeting Bacterial Cell Wall Synthesis

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical enzyme in the lysine biosynthesis pathway of many bacteria, a pathway that is absent in humans.[5][6] This makes DapE an attractive target for the development of novel antibiotics. This compound serves as a key building block for creating inhibitors of DapE by acylating the amino groups of diaminopimelic acid (DAP) derivatives. The resulting N-succinyl-DAP mimetics can act as competitive inhibitors of the enzyme, disrupting bacterial cell wall synthesis.[5]

Conceptual Workflow for DapE Inhibitor Synthesis: The synthesis of DapE inhibitors generally involves the coupling of this compound to a protected diaminopimelic acid derivative. The free carboxylic acid of this compound is activated and then reacted with one of the amino groups of the DAP scaffold. Subsequent deprotection steps yield the final inhibitor.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. ecommons.luc.edu [ecommons.luc.edu]

- 4. Synthesis of N-succinyl-L,L-diaminopimelic acid mimetics via selective protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of Mono-tert-Butyl Succinate

Introduction

This compound, also known as succinic acid mono-tert-butyl ester or 4-(tert-butoxy)-4-oxobutanoic acid, is a versatile chemical compound with the linear formula (CH3)3COCO(CH2)2CO2H.[1] It serves as a crucial intermediate in various organic syntheses, including the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its applications extend to the development of biodegradable polymers and its use as a reagent in the synthesis of complex molecules like N-succinyl-L,L-diaminopimelic acid (SDAP) and H3K9TSu (histone H3 lysine 9 thiosuccinyl) peptide.[1][3] This document provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and relevant procedural workflows.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, application in synthesis, and purification.

| Property | Value |

| CAS Number | 15026-17-2 |

| Molecular Formula | C8H14O4[2][4] |

| Molecular Weight | 174.19 g/mol [4] |

| Appearance | White to yellow solid, powder, or crystal[2] |

| Melting Point | 51-55 °C[1][2][4] |

| Boiling Point | 92 °C at 1.5 mmHg[2][4][5] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted)[4] |

| Flash Point | >110 °C (>230 °F) - closed cup[1][3] |

| Solubility | Slightly soluble in water. Soluble in methanol and slightly soluble in chloroform.[4] |

| Purity | Typically available at ≥97% or >98.0% (GC)[1][6] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound. Available spectral data includes:

-

Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR data are available for this compound. The tert-butyl group provides a characteristic singlet in the 1H NMR spectrum.[7]

-

Infrared Spectroscopy (IR): ATR-IR and Transmission IR spectra are available, which would show characteristic absorptions for the C=O bonds of the ester and carboxylic acid, and the O-H of the carboxylic acid.[8]

-

Raman Spectroscopy: Raman spectral data has also been recorded for this compound.[8]

Experimental Protocols

The following sections detail generalized experimental procedures relevant to the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the ring-opening of succinic anhydride with tert-butanol.[3][5]

Materials:

-

Succinic anhydride

-

tert-Butanol

-

Toluene (solvent)

-

4-Dimethylaminopyridine (DMAP, catalyst)[5]

-

N-hydroxysuccinimide[5]

-

Ethyl acetate

-

10% aqueous citric acid

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of toluene, add succinic anhydride, N-hydroxysuccinimide, and 4-dimethylaminopyridine (DMAP).[5]

-

Add tert-butanol to the mixture.[5]

-

Heat the reaction mixture under reflux for an extended period (e.g., 48 hours).[5]

-

After cooling to room temperature, dilute the crude product with ethyl acetate.[5]

-

Wash the organic layer sequentially with 10% aqueous citric acid and saturated saline solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Evaporate the solvent under reduced pressure.[5]

-

Recrystallize the crude product from a suitable solvent mixture, such as ethyl ether/petroleum ether, to obtain the purified this compound.[5]

Determination of Melting Point

The melting point is a key indicator of purity.

Procedure:

-

A small, dry sample of the crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from which the sample begins to melt until it becomes completely liquid is recorded as the melting point. For a pure substance, this range is typically narrow.

Determination of Boiling Point under Reduced Pressure

Due to its high boiling point at atmospheric pressure, distillation is performed under vacuum to prevent decomposition.

Procedure:

-

The this compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value (e.g., 1.5 mmHg).[4]

-

The flask is heated.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Mandatory Visualizations

The following diagrams illustrate key workflows for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow via recrystallization.

Safety Information

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection). In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3][4]

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eyeshields, and gloves.[1][3]

-

Storage: It is classified as a combustible solid and should be stored accordingly.[1][3]

This guide provides essential technical information on the physical properties of this compound for professionals in research and development. Adherence to appropriate laboratory safety protocols is imperative when handling this compound.

References

- 1. This compound 97 15026-17-2 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 琥珀酸单叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 15026-17-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

mono-tert-Butyl succinate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental physicochemical properties of mono-tert-butyl succinate, a versatile reagent used in organic synthesis.

Physicochemical Data

This compound, also known as 4-(tert-butoxy)-4-oxobutanoic acid, is a mono-ester derivative of succinic acid.[1][2] Its key quantitative identifiers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [1][3][4] |

| Molecular Weight | 174.19 g/mol | [3] |

| CAS Number | 15026-17-2 | [3] |

Experimental Protocols

The molecular weight and formula of a well-characterized compound like this compound are fundamental properties derived from its atomic composition and structure. These values are calculated based on the standard atomic weights of its constituent elements (Carbon, Hydrogen, Oxygen) and confirmed through standard analytical techniques such as mass spectrometry and elemental analysis during initial synthesis and characterization. As such, a detailed experimental protocol for the determination of these specific, established values is not applicable in this context. The synthesis of the compound can be achieved by refluxing succinic anhydride in tert-butanol.[5]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

References

Navigating the Solubility Landscape of Mono-tert-Butyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-tert-butyl succinate, a mono-ester of succinic acid, serves as a crucial intermediate in organic synthesis and plays a significant role in the development of pharmaceuticals and biodegradable polymers. Its molecular structure, featuring both a polar carboxylic acid group and a nonpolar tert-butyl ester group, imparts a nuanced solubility profile that is critical for its application in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these experimental procedures.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by its carboxylic acid moiety, which can engage in hydrogen bonding, and its bulky, nonpolar tert-butyl group. Consequently, its solubility is a balance between these competing structural features.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported, providing valuable guidance for solvent selection in various applications. The following table summarizes the known qualitative solubility of this compound.

| Solvent | Polarity Index | Solubility Description | Citation(s) |

| Water | 10.2 | Slightly soluble | [1][2] |

| Methanol | 5.1 | Sparingly soluble | [1][2] |

| Chloroform | 4.1 | Slightly soluble | [1][2] |

| Ethyl Ether | 2.8 | Soluble (in mixture) | [2] |

| Petroleum Ether | ~0.1 | Soluble (in mixture) | [2] |

Note: Solubility in ethyl ether and petroleum ether is inferred from recrystallization procedures described in the literature, which typically involve dissolving the solute in a solvent mixture at an elevated temperature, followed by cooling to induce crystallization.

Experimental Protocols for Solubility Determination

To ascertain the solubility of this compound or a similar compound in a laboratory setting, a systematic approach is required. The following protocols outline both qualitative and semi-quantitative methods for solubility assessment.

I. Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes (13x100 mm)

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

Procedure:

-

Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

-

Observation: Allow the mixture to stand for at least 3 minutes and observe.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Keeping: Meticulously record the observations for each solvent tested.

II. Semi-Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise, numerical estimation of solubility.

Materials:

-

All materials from the qualitative method

-

Analytical balance (readable to 0.1 mg)

-

Small vials with airtight caps

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent.

-

Seal the vial and place it in a constant temperature bath (e.g., 25 °C) with agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to remain undisturbed in the constant temperature bath for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the filtered solution. This can be done in a fume hood at ambient temperature, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

Express the solubility in terms of g/100 mL or mg/mL.

-

Logical Workflow for Solubility Assessment

A systematic workflow is essential for efficiently determining the solubility profile of a compound. The following diagram illustrates a typical decision-making process for solubility testing.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

While quantitative solubility data for this compound remains sparse, a qualitative understanding of its behavior in common organic solvents can be effectively utilized by researchers and drug development professionals. The compound's amphiphilic nature, stemming from its polar carboxylic acid and nonpolar tert-butyl ester functionalities, dictates its limited solubility in both highly polar and very nonpolar solvents, with preferential solubility in solvents of intermediate polarity. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. A systematic approach, as outlined in the workflow diagram, will ensure the efficient and accurate characterization of the solubility of this compound, facilitating its effective use in synthesis, purification, and formulation.

References

Technical Guide: Physicochemical Properties of Mono-tert-Butyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of mono-tert-butyl succinate (CAS RN: 15026-17-2), a reagent used in the synthesis of various compounds, including fluorinated β-amino acids and inhibitors of α-chymotrypsin.[1] This document outlines its key physical properties and provides standardized experimental protocols for their determination.

Core Physical Properties

This compound, also known as succinic acid mono-tert-butyl ester or tert-butyl hydrogen succinate, is a white to off-white crystalline solid at room temperature.[2][3] Its fundamental physical constants are critical for its application in chemical synthesis and drug development, influencing reaction conditions, purification methods, and storage.

Data Summary

The melting and boiling points of this compound are summarized in the table below. The boiling point is reported at a reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.

| Physical Property | Value | Conditions |

| Melting Point | 51-55 °C | Atmospheric Pressure |

| Boiling Point | 92 °C | 1.5 mmHg |

Data sourced from multiple chemical suppliers.[1][2][3][4][5][6]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections describe detailed, generalized methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a standard and widely used technique for determining the melting point of a solid crystalline substance.[3][6]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp) or a Thiele tube[2][4]

-

Glass capillary tubes (sealed at one end)[2]

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

-

Heating oil (for Thiele tube method)

-

Bunsen burner or other heat source (for Thiele tube method)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[2] If necessary, grind the crystalline solid into a fine powder.[7]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end.[2] The packed sample height should be 2-3 mm for an accurate reading.[2]

-

Apparatus Setup (Digital Apparatus): Place the capillary tube into the sample holder of the melting point apparatus. Set the starting temperature to approximately 15-20°C below the expected melting point (around 30-35°C for this compound). Set a slow heating rate, typically 1-2°C per minute, to ensure thermal equilibrium.[2]

-

Apparatus Setup (Thiele Tube): Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb.[4] Insert the thermometer into the Thiele tube containing heating oil, ensuring the sample is immersed but the rubber band is above the oil level.

-

Observation and Measurement:

-

Begin heating. For the Thiele tube, gently heat the side arm to create convection currents for uniform temperature distribution.[1][4]

-

Observe the sample through the magnifying eyepiece (if using an apparatus).

-

Record the temperature at which the first drop of liquid appears. This is the start of the melting range.[2][4]

-

Continue heating slowly and record the temperature at which the last solid crystal turns into a transparent liquid. This marks the end of the melting range.[2][4]

-

-

Reporting: The result is reported as a melting range (e.g., 51-54°C). Pure compounds typically have a sharp melting range of 0.5-1.0°C.[8]

Boiling Point Determination (Vacuum Distillation)

For compounds that may decompose at high temperatures, boiling point is determined under reduced pressure (vacuum distillation).[9][10][11] This lowers the temperature at which the liquid boils.[9]

Apparatus:

-

Round-bottom flask

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., water aspirator or vacuum pump)

-

Manometer or McLeod gauge for pressure measurement

-

Heating mantle or oil bath

-

Stir bar or boiling chips

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus, ensuring all ground glass joints are properly sealed (a small amount of vacuum grease can be used). Place the this compound sample (if liquid, or melted) into the distilling flask along with a stir bar or boiling chips.

-

System Evacuation: Connect the vacuum source to the apparatus. Slowly and carefully reduce the pressure in the system to the desired level (e.g., 1.5 mmHg). Monitor the pressure with the manometer.

-

Heating: Begin stirring and gently heat the distilling flask using a heating mantle or oil bath.[9]

-

Observation and Measurement:

-

Observe the liquid for boiling and watch for the ring of condensate rising up the distillation head.[9]

-

The thermometer bulb must be positioned so that its top is level with the bottom of the side arm leading to the condenser. This ensures it accurately measures the temperature of the vapor in equilibrium with the boiling liquid.[12]

-

When the temperature on the thermometer stabilizes during active distillation (i.e., when condensate is consistently dripping into the receiving flask), record this temperature. This is the boiling point at the measured pressure.[9][12]

-

Experimental Workflow Visualization

The logical flow for determining the physicochemical properties described above can be visualized as a general workflow. This diagram illustrates the key decision points and steps from sample preparation to final data recording for both melting and boiling point determination.

Caption: General workflow for determining the melting and boiling points of a chemical compound.

References

- 1. labcomercial.com [labcomercial.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. thinksrs.com [thinksrs.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Purification [chem.rochester.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Everything about Distillation Under Reduced Pressure [unacademy.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Data of Mono-tert-Butyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-tert-butyl succinate (also known as 4-tert-butoxy-4-oxobutanoic acid) is a mono-ester of succinic acid.[1][2][3][4][5][6] Its structure incorporates both a carboxylic acid and a tert-butyl ester functional group, making it a useful building block in organic synthesis. This guide provides a summary of its spectroscopic data and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

| Property | Value |

| CAS Number | 15026-17-2 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Melting Point | 51-54 °C |

| Boiling Point | 92 °C at 1.5 mmHg |

(Data sourced from multiple chemical suppliers)[1][2][3][4][5]

Spectroscopic Data

The following sections present the expected and experimental spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | -COOH |

| ~2.6 | Triplet | 2H | -CH₂-COOH |

| ~2.5 | Triplet | 2H | -CH₂-COO-tBu |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.[7]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (Carboxylic Acid) |

| ~172 | C=O (Ester) |

| ~81 | -C (CH₃)₃ |

| ~30 | -C H₂-COOH |

| ~29 | -C H₂-COO-tBu |

| ~28 | -C(C H₃)₃ |

(Data based on the experimental spectrum available on SpectraBase for tert-butyl hydrogen succinate)[8]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups in the molecule. The spectrum will be dominated by the stretching vibrations of the two carbonyl groups (one for the carboxylic acid and one for the ester) and the broad O-H stretch of the carboxylic acid.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, very broad |

| 2980 - 2960 | C-H stretch (Alkyl) | Medium to Strong |

| ~1740 | C=O stretch (Ester) | Strong |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong |

| 1320 - 1210 | C-O stretch (Ester/Carboxylic Acid) | Strong |

| 1440 - 1395 | O-H bend (Carboxylic Acid) | Medium |

(Note: Predicted values are based on typical IR absorption frequencies for carboxylic acids and esters.)[9][10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z of 174.19. A prominent fragment often observed for tert-butyl esters is the loss of isobutylene, leading to a peak at [M-56]⁺.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 174 | [M]⁺ |

| 118 | [M - C₄H₈]⁺ |

| 101 | [M - OC₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic route.[4]

Materials:

-

Succinic anhydride

-

tert-Butanol

-

Toluene

-

N-Hydroxysuccinimide

-

4-Dimethylaminopyridine (DMAP)

-

Ethyl acetate

-

10% Aqueous citric acid

-

Saturated brine

-

Anhydrous sodium sulfate

-

Ethyl ether

-

Petroleum ether

Procedure:

-

To a solution of toluene (100 mL) containing succinic anhydride (6.04 g, 60.40 mmol), add N-hydroxysuccinimide (2.53 g, 22.01 mmol) and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23 mmol).

-

Add tert-butanol (10 mL) to the reaction mixture.

-

Heat the mixture under reflux for 48 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of ethyl ether and petroleum ether (1:3, 25 mL) to yield pure this compound.

Acquisition of Spectroscopic Data

General Protocol:

-

NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

IR: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectrum is recorded over a range of 4000-650 cm⁻¹.

-

MS: Mass spectra can be obtained using various techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 琥珀酸单叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 15026-17-2 [chemicalbook.com]

- 5. 琥珀酸单叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. acdlabs.com [acdlabs.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and History of Mono-tert-Butyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-tert-butyl succinate, a vital mono-protected derivative of succinic acid, plays a crucial role as a versatile intermediate and building block in organic synthesis. Its significance is particularly pronounced in the realms of pharmaceutical development and peptide chemistry, where the tert-butyl ester serves as a key protecting group for carboxylic acids. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the evolution of its synthetic methodologies. This document presents a comparative analysis of various synthetic routes, complete with detailed experimental protocols and quantitative data. Furthermore, this guide includes workflow diagrams to visually represent the synthetic and purification processes, offering a practical resource for researchers and professionals in the field.

Introduction: The Advent of a Versatile Intermediate

This compound, also known by its synonyms 4-tert-butoxy-4-oxobutanoic acid and succinic acid mono-tert-butyl ester, is a bifunctional organic compound featuring both a carboxylic acid and a tert-butyl ester group.[1][2] The strategic placement of the bulky tert-butyl group provides steric hindrance, rendering the ester exceptionally stable against a wide array of nucleophiles and basic conditions. This stability is pivotal in multi-step syntheses, allowing for chemical modifications at other molecular sites without affecting the protected carboxyl group. Conversely, the tert-butyl ester is readily cleaved under acidic conditions, a characteristic that is fundamental to its utility as a protecting group.

While the precise moment of the initial discovery of this compound is not prominently documented in a singular seminal publication, its emergence is intrinsically linked to the broader development of methods for the synthesis of tert-butyl esters in the mid-20th century. The value of the tert-butyl group as a protective moiety for carboxylic acids, particularly in the burgeoning field of peptide synthesis, drove the innovation of synthetic routes applicable to dicarboxylic acids like succinic acid.

Historical Context and Evolution of Synthesis

The historical trajectory of this compound synthesis is a narrative of increasing sophistication and efficiency. Early methods for the preparation of tert-butyl esters often involved the acid-catalyzed addition of a carboxylic acid to isobutene. These foundational techniques, while effective, often required specialized equipment to handle gaseous reagents under pressure.

Subsequent advancements led to the development of safer and more versatile laboratory-scale methods. The use of coupling agents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), became a widespread strategy for esterification. These methods offered milder reaction conditions and broader substrate compatibility.

A significant breakthrough in the selective synthesis of mono-esters of dicarboxylic acids came with the use of cyclic anhydrides as starting materials. The reaction of succinic anhydride with tert-butanol provides a more direct and selective route to the desired mono-ester, minimizing the formation of the di-ester byproduct. This approach has been further refined through the use of various catalysts to improve reaction rates and yields.

Comparative Analysis of Synthetic Methodologies

A variety of methods have been developed for the synthesis of this compound, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as scale, available reagents, and desired purity. A summary of key quantitative data for several common methods is presented in Table 1.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| Method 1 | Succinic anhydride, tert-Butanol | DMAP, N-Hydroxysuccinimide | Toluene | 48 hours | Reflux | Quantitative | [3] |

| Method 2 | Succinic anhydride, tert-Butanol | DBU | Toluene | Not Specified | 90°C | Not Specified | [4] |

| Method 3 | Succinic acid, tert-Butanol | DCC, DMAP | Dichloromethane | Not Specified | Room Temp. | Not Specified | [5] |

| Method 4 | Monoethyl succinate, Potassium-tert-butoxide | - | tert-Butanol | Not Specified | Room Temp. | High (unspecified) | [6] |

| Method 5 | Succinic anhydride, Isobutene | Sulfuric acid | Not Specified | 14 hours | 293-295 K | High (unspecified) |

Table 1: Comparison of Synthetic Methods for this compound

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound via several common methods.

Method 1: From Succinic Anhydride and tert-Butanol using DMAP and N-Hydroxysuccinimide

This method is a highly efficient procedure that provides a quantitative yield of the desired product.[3]

Materials:

-

Succinic anhydride (6.04 g, 60.40 mmol)

-

tert-Butanol (10 mL)

-

N-Hydroxysuccinimide (2.53 g, 22.01 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)

-

Toluene (100 mL)

-

Ethyl acetate (EtOAc)

-

10% aqueous citric acid

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl ether

-

Petroleum ether

Procedure:

-

To a solution of toluene (100 mL) containing succinic anhydride (6.04 g, 60.40 mmol), N-hydroxysuccinimide (2.53 g, 22.01 mmol), and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23 mmol), add tert-butanol (10 mL).

-

Heat the reaction mixture under reflux conditions for 48 hours.

-

Upon completion of the reaction, cool the mixture to room temperature. The formation of two layers (a brown oil and a clarified colorless solution) may be observed.

-

Dilute the crude product solution with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to obtain this compound in quantitative yield.[3]

Method 3: From Succinic Acid and tert-Butanol using DCC and DMAP

This protocol is a general method for the esterification of carboxylic acids and is adapted for the synthesis of this compound.

Materials:

-

Succinic acid

-

tert-Butanol

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve succinic acid (1 equivalent) in dichloromethane.

-

Add tert-butanol (excess) and a catalytic amount of DMAP to the solution.

-

Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Logical workflow for the purification of this compound.

Conclusion

This compound stands as a testament to the ingenuity of synthetic chemists in developing tools for the controlled construction of complex molecules. While its specific "discovery" is intertwined with the broader history of tert-butyl ester synthesis, its importance is undeniable. The evolution of its preparation from early methods utilizing gaseous reagents to modern, high-yield catalytic processes reflects the ongoing drive for efficiency, safety, and selectivity in organic synthesis. The methodologies and data presented in this guide offer a comprehensive resource for the synthesis and understanding of this indispensable chemical intermediate.

References

- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound 97 15026-17-2 [sigmaaldrich.com]

- 5. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]

- 6. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]

Structural Analysis of Mono-tert-Butyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of mono-tert-butyl succinate (also known as 4-(tert-butoxy)-4-oxobutanoic acid), a valuable bifunctional molecule utilized in organic synthesis, particularly as a linker in bioconjugation and drug delivery systems. This document outlines its physicochemical properties, a detailed synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. Due to the absence of publicly available experimental spectra in the reviewed literature, this guide presents predicted data based on established principles of NMR, IR, and Mass Spectrometry, providing a robust theoretical framework for researchers working with this compound.

Introduction

This compound, with CAS number 15026-17-2, is an organic compound featuring both a carboxylic acid and a tert-butyl ester functional group.[1][2] This dual reactivity makes it an important intermediate in the synthesis of more complex molecules, including fluorinated β-amino acids and histone thiosuccinyl peptides.[3] The tert-butyl ester group serves as a protecting group for one of the carboxylic acids of succinic acid, allowing for selective reactions at the free carboxylic acid moiety. Understanding the precise structural and spectroscopic properties of this molecule is critical for its effective use and characterization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various sources and are summarized in Table 1. The compound is typically a white to yellow-brown crystalline solid at room temperature.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15026-17-2 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [3][5] |

| Molecular Weight | 174.19 g/mol | [1][5] |

| Appearance | White to yellow-brown crystalline powder/solid | [4] |

| Melting Point | 51-54 °C (lit.) | [1] |

| Boiling Point | 92 °C @ 1.5 mmHg (lit.) | [2] |

| Synonyms | 4-(tert-butoxy)-4-oxobutanoic acid, Succinic acid mono-tert-butyl ester, tert-Butyl hydrogen succinate | [3] |

| SMILES | CC(C)(C)OC(=O)CCC(O)=O | [1] |

| InChI Key | PCOCFIOYWNCGBM-UHFFFAOYSA-N | [1] |

Synthesis Protocol

This compound can be reliably synthesized from succinic anhydride and tert-butanol. The following experimental protocol is based on established literature procedures.[3]

Materials and Reagents

-

Succinic anhydride (6.04 g, 60.40 mmol)

-

tert-Butanol (10 mL)

-

N-hydroxysuccinimide (2.53 g, 22.01 mmol)

-

4-dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)

-

Toluene (100 mL)

-

Ethyl acetate (EtOAc)

-

10% aqueous citric acid

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl ether

-

Petroleum ether

Experimental Procedure

-

To a solution of toluene (100 mL) containing succinic anhydride (6.04 g), N-hydroxysuccinimide (2.53 g), and 4-dimethylaminopyridine (0.88 g), add tert-butanol (10 mL).[3]

-

Heat the reaction mixture under reflux conditions for 48 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the crude product solution with ethyl acetate (50 mL).[3]

-

Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[3]

-

Evaporate the solvent under reduced pressure.[3]

-

Recrystallize the crude product from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to obtain pure this compound.[3]

Structural and Spectroscopic Analysis

While direct experimental spectra for this compound were not available in the surveyed literature, a detailed theoretical analysis based on the known structure provides a strong predictive framework for its characterization.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Mono-tert-Butyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of mono-tert-butyl succinate. It details the key chemical and physical properties, provides a step-by-step synthesis and purification protocol, and presents a thorough analysis of the spectroscopic data used to confirm its molecular structure. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis who work with or are interested in succinate derivatives.

Chemical and Physical Properties

This compound, also known as 4-tert-butoxy-4-oxobutanoic acid, is a mono-ester derivative of succinic acid.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the production of other esters and derivatives where a protected carboxylic acid is required.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-tert-butoxy-4-oxobutanoic acid | [2] |

| Synonyms | This compound, tert-Butyl hydrogen succinate, Succinic acid mono-tert-butyl ester | [1] |

| CAS Number | 15026-17-2 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [4][5] |

| Molecular Weight | 174.19 g/mol | [4] |

| Appearance | White to yellow-brown solid | [1] |

| Melting Point | 51-54 °C | [1] |

| Boiling Point | 92 °C at 1.5 mmHg | [1] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of succinic anhydride with tert-butanol.[1]

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Materials:

-

Succinic anhydride (6.04 g, 60.40 mmol)

-

tert-Butanol (10 mL)

-

Toluene (100 mL)

-

N-hydroxysuccinimide (2.53 g, 22.01 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)

-

Ethyl acetate

-

10% aqueous citric acid solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Ethyl ether

-

Petroleum ether

Procedure:

-

To a solution of toluene (100 mL) containing succinic anhydride (6.04 g, 60.40 mmol), N-hydroxysuccinimide (2.53 g, 22.01 mmol), and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23 mmol), add tert-butanol (10 mL).[1]

-

Heat the reaction mixture under reflux for 48 hours.[1]

-

After cooling to room temperature, the crude product solution is diluted with ethyl acetate (50 mL).[1]

-

The organic layer is washed sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline.[1]

-

The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[1]

-

The crude product is recrystallized from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to yield pure this compound.[1]

Spectroscopic Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | Reference |

| 2.65 | Triplet (t) | 2H | -CH₂COOH | [2] | |

| 2.56 | Triplet (t) | 2H | -CH₂COOC(CH₃)₃ | [2] | |

| 1.45 | Singlet (s) | 9H | -C(CH₃)₃ | [2] | |

| ¹³C NMR | δ (ppm) | Assignment | Reference | ||

| 178.0 | -COOH | [2] | |||

| 171.4 | -COOC(CH₃)₃ | [2] | |||

| 81.0 | -C(CH₃)₃ | [2] | |||

| 30.0 | -CH₂COOH | [2] | |||

| 29.1 | -CH₂COOC(CH₃)₃ | [2] | |||

| 27.9 | -C(CH₃)₃ | [2] |

Interpretation:

-

The ¹H NMR spectrum clearly shows a singlet at 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. The two methylene groups appear as distinct triplets around 2.56 and 2.65 ppm, indicating their different chemical environments adjacent to the ester and carboxylic acid functionalities, respectively.

-

The ¹³C NMR spectrum displays six distinct carbon signals. The signals at 178.0 and 171.4 ppm are characteristic of the carboxylic acid and ester carbonyl carbons, respectively. The quaternary carbon of the tert-butyl group is observed at 81.0 ppm, and the three equivalent methyl carbons of the tert-butyl group appear at 27.9 ppm. The two methylene carbons are resolved at 30.0 and 29.1 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 | Carboxylic Acid (O-H) | Stretching (broad) |

| 2980-2960 | Alkyl (C-H) | Stretching |

| ~1740 | Ester (C=O) | Stretching (strong) |

| ~1710 | Carboxylic Acid (C=O) | Stretching (strong) |

| 1390 and 1365 | tert-Butyl | C-H Bending (characteristic doublet) |

| 1300-1200 | Ester (C-O) | Stretching |

Interpretation:

The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. Two strong carbonyl stretching bands are expected around 1740 cm⁻¹ for the ester and 1710 cm⁻¹ for the carboxylic acid. The characteristic C-H stretching of the alkyl groups will be observed between 2980-2960 cm⁻¹. The presence of the tert-butyl group is further confirmed by the characteristic doublet in the C-H bending region around 1390 and 1365 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 174.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 174.

Expected Fragmentation Pattern:

The fragmentation of this compound will likely proceed through characteristic pathways for esters and carboxylic acids. Key expected fragments include:

-

Loss of the tert-butyl group: A prominent peak at m/z 117 [M - 57]⁺ corresponding to the loss of a tert-butyl radical.

-

Loss of isobutylene: A peak at m/z 118 [M - 56]⁺ resulting from a McLafferty-type rearrangement involving the transfer of a hydrogen atom and elimination of isobutylene.

-

Decarboxylation: Loss of CO₂ from the carboxylic acid end, leading to a fragment at m/z 130 [M - 44]⁺.

-

Cleavage of the C-C bond alpha to the carbonyls.

Logical Diagram for Mass Spectrometry Fragmentation

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. The detailed experimental protocols for its synthesis and purification, coupled with the presented spectroscopic data and their interpretation, offer a complete guide for researchers and scientists. The provided data and workflows can be readily applied in a laboratory setting for the synthesis, purification, and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the Safety and Handling of Mono-tert-Butyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for mono-tert-butyl succinate (CAS No. 15026-17-2), a versatile reagent used in various chemical syntheses, including the preparation of active pharmaceutical ingredients (APIs) and in polymer chemistry. Adherence to the following protocols and safety measures is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as 3-(tert-butoxycarbonyl)propanoic acid, is a white to off-white solid at room temperature.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a tert-butyl ester group, makes it a valuable intermediate in organic synthesis.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 15026-17-2 | [2][3][4][5] |

| Molecular Formula | C₈H₁₄O₄ | [2][4][5] |

| Molecular Weight | 174.19 g/mol | [4] |

| Appearance | White to off-white solid/powder/crystal | [1][2][6] |

| Melting Point | 51-55 °C | [2][3][4] |

| Boiling Point | 92 °C @ 1.5 mmHg | [2][3][4] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Density | ~1.097 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as an irritant.[4] Appropriate handling procedures must be followed to avoid exposure.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | Protects against skin irritation and absorption. |

| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects against serious eye irritation from splashes. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask is recommended. | Prevents inhalation and respiratory irritation. |

Storage Requirements

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is classified as a combustible solid and should be stored accordingly. As it is a carboxylic acid, it should be segregated from bases and oxidizing agents.

Caption: Key storage requirements for this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Table 4: First-Aid Measures

| Exposure Route | Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash before reuse. |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |

Experimental Protocols

The following sections detail representative experimental protocols involving this compound. All procedures should be carried out by trained personnel in a properly equipped laboratory, adhering to all safety precautions outlined in this guide.

Synthesis of this compound

This protocol describes the synthesis from succinic anhydride and tert-butanol.[3]

Materials:

-

Succinic anhydride

-

tert-Butanol

-

Toluene

-

N-Hydroxysuccinimide

-

4-Dimethylaminopyridine (DMAP)

-

Ethyl acetate (EtOAc)

-

10% aqueous citric acid

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl ether

-

Petroleum ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask, add toluene, succinic anhydride (6.04 g, 60.40 mmol), N-hydroxysuccinimide (2.53 g, 22.01 mmol), and DMAP (0.88 g, 7.23 mmol).[3]

-

Add tert-butanol (10 mL) to the mixture.[3]

-

Reflux: Heat the reaction mixture under reflux with stirring for 48 hours.[3]

-

Work-up:

-

Isolation:

-

Purification:

-

Recrystallize the crude product from a mixture of ethyl ether/petroleum ether (1:3, 25 mL) to yield pure this compound.[3]

-

Caption: Experimental workflow for the synthesis of this compound.

Application in Polymer Synthesis: Chain Termination

This compound can be used as a chain terminator to control the molecular weight of polyesters, such as poly(butylene succinate) (PBS), during polycondensation reactions. The monofunctional nature of the molecule caps the growing polymer chain.[7] The following is a representative protocol adapted from the use of similar monoesters.[7]

Materials:

-

Succinic acid

-

1,4-Butanediol (BDO)

-

This compound (as chain terminator)

-

Catalyst (e.g., Titanium(IV) butoxide, TBT)

-

Nitrogen gas

-

Chloroform

-

Methanol

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser and collection flask

-

Heating mantle with temperature controller

-

Vacuum pump

-

Nitrogen inlet

Procedure:

-

Reactor Setup: Assemble the reaction apparatus in a fume hood.

-

Charging Reactants: Charge the reactor with succinic acid, 1,4-butanediol (in slight molar excess), and a calculated amount of this compound to achieve the target molecular weight.

-

Esterification Stage:

-

Polycondensation Stage:

-

Polymer Recovery:

-

Cool the reactor under nitrogen.

-

Dissolve the resulting polymer in chloroform.

-

Precipitate the polymer by adding the solution to cold methanol.

-

Filter and dry the purified polymer in a vacuum oven.

-

Caption: Workflow for polyester synthesis using a monoester as a chain terminator.

Reactivity and Incompatibilities

This compound has a carboxylic acid functional group and will exhibit typical reactivity of such compounds.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. Carboxylic acids can be corrosive to metals.

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste material should be disposed of in an approved waste disposal plant. Do not allow the product to enter drains.

This technical guide is intended to provide comprehensive safety and handling information. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment for your specific experimental conditions.

References

mono-tert-Butyl succinate material safety data sheet (MSDS)

An In-depth Technical Guide to Mono-tert-Butyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. It details the material's safety data, physicochemical properties, handling protocols, and a representative synthesis method. This guide is intended for use by trained professionals in a laboratory setting.

Chemical Identity and Properties

This compound, also known as succinic acid mono-tert-butyl ester or tert-butyl hydrogen succinate, is a key intermediate in various chemical syntheses.[1] Its structure features both a carboxylic acid and a tert-butyl ester group, making it a valuable building block.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15026-17-2[1][2] |

| Molecular Formula | C₈H₁₄O₄[1][3] |

| Molecular Weight | 174.19 g/mol [2][3][4] |

| Synonyms | Succinic acid mono-tert-butyl ester, tert-Butyl hydrogen succinate[1][5] |

| InChI | 1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)[2] |

| InChI Key | PCOCFIOYWNCGBM-UHFFFAOYSA-N[2] |

| SMILES | CC(C)(C)OC(=O)CCC(O)=O[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to yellow or off-white solid/powder to crystal[1][5][6] |

| Melting Point | 51-55 °C[1][3][7] |

| Boiling Point | 92 °C @ 1.5 mmHg[1][3][7] |

| Flash Point | >230 °F (>110 °C) - closed cup[3][8] |

| Solubility | Slightly soluble in water. Soluble in Chloroform (Slightly) and Methanol.[3] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted)[3] |

| Vapor Pressure | 0.00169 mmHg at 25°C[3] |

Safety and Hazard Information

This compound is classified as an irritant and requires careful handling to avoid exposure.

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2[8] |

| Eye Irritation | 2[8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system)[8] |

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements: A comprehensive list of precautionary statements includes P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338.[8]

Signal Word: Warning[8]

The logical relationship for handling and responding to exposure is outlined in the following diagram.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Table 4: Handling and Storage Recommendations

| Parameter | Recommendation |

| Storage Temperature | Room temperature.[1] Some suppliers recommend -20°C for long-term storage.[9] |

| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[6] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: Use a dust mask type N95 (US) or equivalent.[8]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound.[7]

Objective: To synthesize this compound from succinic anhydride and tert-butanol.

Materials:

-

Succinic anhydride (6.04 g, 60.40 mmol)

-

N-hydroxysuccinimide (2.53 g, 22.01 mmol)

-

4-dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)

-

tert-Butanol (10 mL)

-